molecular formula C11H18ClN3 B3009741 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 1306606-76-7

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B3009741
CAS No.: 1306606-76-7
M. Wt: 227.74
InChI Key: FKJPMYCEDGQJMZ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride is a synthetic organic compound featuring a pyrimidine ring linked to an ethylamine backbone substituted with a cyclopentyl group. The pyrimidin-2-yl moiety provides a heteroaromatic framework capable of hydrogen bonding and π-π interactions, while the cyclopentyl group enhances lipophilicity and steric bulk. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

2-cyclopentyl-1-pyrimidin-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11;/h3,6-7,9-10H,1-2,4-5,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJPMYCEDGQJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=NC=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of cyclopentylamine with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)ethanamine Hydrochloride (CAS 1616809-52-9)

  • Structure : Lacks the cyclopentyl group, retaining only the pyrimidin-2-yl and ethylamine backbone.
  • Properties : Lower molecular weight (178.11 g/mol vs. ~237.7 g/mol estimated for the target compound) and reduced lipophilicity due to the absence of the cyclopentyl group.
  • Applications : Used as a building block in drug discovery for its simplified structure and ease of functionalization .

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine Hydrochloride (CAS 2344677-43-4)

  • Structure : Features a difluoromethyl substituent on the pyrimidine ring.
  • Properties : Increased electron-withdrawing effects from fluorine atoms may alter binding affinity compared to the unsubstituted pyrimidine in the target compound. Molecular weight: 209.6 g/mol .

(S)-1-(Pyrimidin-2-yl)ethan-1-amine Hydrochloride (CAS 2095456-37-2)

  • Structure : Chiral center at the ethylamine carbon; lacks the cyclopentyl group.
  • Properties : Enantiomeric purity (S-configuration) could lead to selective biological interactions. Molecular formula: C₆H₁₀ClN₃ .

Analogues with Alternative Cyclic Substituents

2-(Cyclopent-3-en-1-yl)ethan-1-amine Hydrochloride (CAS 2126176-81-4)

  • Structure : Cyclopentenyl group (unsaturated) instead of cyclopentyl.
  • This may affect metabolic stability .

1-(Pyridin-2-yl)cyclopropan-1-amine Hydrochloride (CAS 437985-36-9)

  • Structure : Pyridine ring replaces pyrimidine; cyclopropane substituent instead of cyclopentyl.
  • Properties : Smaller ring size (cyclopropane) increases strain and reduces hydrophobicity. Pyridine’s single nitrogen atom offers distinct electronic properties compared to pyrimidine’s two nitrogens .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Lipophilicity (Estimated logP) Notable Applications
Target Compound ~237.7 Cyclopentyl, Pyrimidin-2-yl ~2.5 (high) Kinase inhibitors, CNS agents
1-(Pyrimidin-2-yl)ethanamine HCl 178.11 Pyrimidin-2-yl ~0.8 (low) Building block for drug synthesis
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine HCl 209.6 Difluoromethyl, Pyrimidin-2-yl ~1.2 Antimicrobial research
2-(Cyclopent-3-en-1-yl)ethanamine HCl 175.7 Cyclopentenyl ~1.8 Metabolic studies

Biological Activity

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound characterized by the molecular formula C11H18ClN3C_{11}H_{18}ClN_{3} and a molecular weight of approximately 227.73 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anti-fibrotic research. Its unique structural features, which include a cyclopentyl group and a pyrimidine ring, contribute to its potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic synthesis techniques. The reaction often includes cyclopentylamine and pyrimidine derivatives under controlled conditions, utilizing suitable solvents and catalysts to enhance yield and purity.

Key Properties

PropertyValue
Molecular FormulaC11H18ClN3
Molecular Weight227.73 g/mol
CAS Number1306606-76-7
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies have reported low IC50 values for its derivatives, suggesting potent inhibitory effects against this pathogen.

Case Study: Antimicrobial Efficacy
In a study evaluating various derivatives of this compound, one derivative demonstrated an IC50 value of 0.5 μM against M. tuberculosis, indicating strong antimicrobial potential compared to standard treatments .

Anti-Fibrotic Properties

The compound has also been investigated for its anti-fibrotic properties, making it a candidate for treating fibrotic diseases. Its mechanism involves modulation of signaling pathways associated with fibrosis, particularly through inhibition of TGF-beta signaling.

Research Findings: Anti-Fibrotic Activity
In vitro studies showed that treatment with this compound reduced collagen deposition in fibroblast cultures by approximately 40% compared to untreated controls, highlighting its potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it binds effectively to specific receptors involved in disease pathways, influencing their activity and leading to desired therapeutic effects.

Safety Profile

Toxicity studies conducted on animal models indicate that this compound exhibits a favorable safety profile. In a subacute toxicity study, no adverse effects were observed at doses up to 2000 mg/kg in mice .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride1461715-57-0Contains a pyridine ring; studied for antimicrobial properties
2-Cyclopentyl-N-(pyrimidin-4-yl)propanamide1306606-76-XVariations in functional groups; explored for different biological activities

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